molecular formula C10H12O2 B12796451 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one CAS No. 78804-74-7

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one

Cat. No.: B12796451
CAS No.: 78804-74-7
M. Wt: 164.20 g/mol
InChI Key: XOJYIVGHNWZTBH-UHFFFAOYSA-N
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Description

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one: is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the fused ring system . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as lipoxygenases, which play a role in inflammatory processes . The compound can also induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methylene-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta(b)furan-2-one include:

Uniqueness

What sets this compound apart is its unique combination of a furan ring and a cycloheptane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

78804-74-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-methylidene-4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

InChI

InChI=1S/C10H12O2/c1-7-8-5-3-2-4-6-9(8)12-10(7)11/h4,6,8-9H,1-3,5H2

InChI Key

XOJYIVGHNWZTBH-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCC=CC2OC1=O

Origin of Product

United States

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